Tyrphostin AG30

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

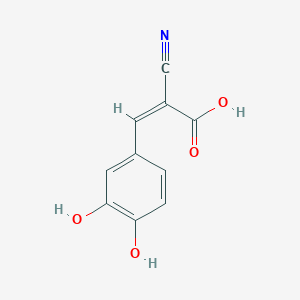

Molecular Formula |

C10H7NO4 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

(Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15)/b7-3- |

InChI Key |

CJMWBHLWSMKFSM-CLTKARDFSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(/C#N)\C(=O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Tyrphostin AG30: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets and impact on cellular signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.

Introduction

Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs). These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, differentiation, and proliferation. Dysregulation of PTK activity is frequently implicated in the pathogenesis of cancer, making them attractive targets for therapeutic intervention. This compound has been identified as a specific inhibitor of EGFR, a receptor tyrosine kinase often overexpressed or mutated in various malignancies.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the intrinsic tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the EGFR kinase domain, this compound prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.

Inhibition of EGFR Signaling

Upon ligand binding (e.g., EGF, TGF-α), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic tail. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of intracellular signals. This compound blocks this initial step, thereby inhibiting the activation of major downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are crucial for cell proliferation and survival.

Inhibition of STAT5 Activation

In addition to its effects on the canonical EGFR pathways, this compound has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2][3] This inhibition is likely a consequence of blocking the activity of an upstream tyrosine kinase, such as c-ErbB (an avian homolog of EGFR), which is responsible for STAT5 phosphorylation and subsequent activation. Activated STAT5 proteins dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell survival and proliferation.

Effects on Erythroid Cell Self-Renewal

This compound selectively inhibits the self-renewal of primary erythroblasts induced by c-ErbB.[1][2] This effect is consistent with its ability to block the signaling pathways that drive the proliferation of these hematopoietic progenitor cells.

Quantitative Data

| Compound | Target | IC50 Value | Reference |

| Tyrphostin AG1478 | EGFR (ErbB1) | ~3 nM (in vitro) | [4] |

| Tyrphostin AG18 (A23) | EGFR | 35 µM | [5] |

Table 1: IC50 values for selected Tyrphostin compounds. This table provides a reference for the inhibitory potency of other tyrphostins against EGFR.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and potential experimental approaches for studying this compound, the following diagrams have been generated using the DOT language.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: A typical Western blot workflow to analyze protein phosphorylation.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound.

In Vitro EGFR Kinase Assay

This assay is designed to quantify the direct inhibitory effect of this compound on EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Phosphocellulose paper

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the kinase buffer, recombinant EGFR, and the peptide substrate.

-

Add varying concentrations of this compound (dissolved in DMSO) or DMSO as a vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Cellular Assay for STAT5 Phosphorylation (Western Blotting)

This protocol details the analysis of STAT5 phosphorylation in cells treated with this compound.

Materials:

-

Cell line expressing EGFR and STAT5 (e.g., A431, TF-1)

-

Cell culture medium and supplements

-

This compound

-

EGF or other appropriate stimulant

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

Protocol:

-

Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with antibodies against total STAT5 and a loading control (e.g., β-actin) to normalize the data.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% ethanol (ice-cold)

-

Flow cytometer

Protocol:

-

Seed cells in culture plates and treat them with various concentrations of this compound or DMSO for a specified duration (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable research tool for studying EGFR-mediated signaling. Its mechanism of action primarily involves the direct inhibition of EGFR tyrosine kinase activity, leading to the suppression of downstream proliferative and survival pathways. Furthermore, its ability to inhibit STAT5 activation and erythroblast self-renewal highlights its potential for investigating the role of these processes in both normal and pathological conditions. The experimental protocols provided in this guide offer a framework for the detailed characterization of the cellular and molecular effects of this compound. Further studies are warranted to precisely quantify its inhibitory potency and to fully elucidate its therapeutic potential.

References

Tyrphostin AG30 as a selective EGFR tyrosine kinase inhibitor.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it serves as a valuable tool for studying the physiological and pathological roles of EGFR signaling. This document provides a comprehensive technical overview of this compound, including its mechanism of action, kinase selectivity profile, detailed experimental protocols for its use, and a visual representation of its place within the EGFR signaling pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this compound as a specific modulator of EGFR activity.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various human cancers.[3] This has made EGFR a prominent target for the development of anti-cancer therapeutics.[1]

Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases.[4][5] this compound has emerged as a potent and selective inhibitor of EGFR, making it an important research tool for dissecting the complexities of EGFR-mediated signal transduction.[6][7] This guide will delve into the technical details of this compound, providing the necessary information for its effective application in a research setting.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the EGFR tyrosine kinase.[5] By occupying this site, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[4] Specifically, this compound has been shown to selectively inhibit the self-renewal induction by c-ErbB and to inhibit the activation of STAT5 by c-ErbB in primary erythroblasts.[6][7]

Kinase Selectivity Profile

Table 1: Comparative IC50 Values of Various Tyrphostins Against Different Kinases

| Compound | Target Kinase | IC50 |

| Tyrphostin AG1296 | PDGFR | 0.3-0.5 µM |

| c-Kit | 1.8 µM | |

| FGFR | 12.3 µM | |

| Tyrphostin AG879 | ErbB2 | 1 µM |

| EGFR | >500 µM | |

| Tyrphostin AG1478 | EGFR (ErbB1) | ~3 nM |

| Tyrphostin AG490 | JAK2 | 10 µM |

| JAK3 | 20 µM | |

| EGFR | 2 µM | |

| ErbB2 | 13.5 µM |

This table is a compilation of data for other tyrphostin compounds to illustrate the concept of kinase selectivity and is not representative of this compound's specific activity.

Experimental Protocols

The following are detailed protocols for in vitro and cellular assays to assess the inhibitory activity of this compound on EGFR.

In Vitro EGFR Kinase Assay

This protocol is adapted from a general method for assessing EGFR kinase activity and can be used to determine the IC50 of this compound.[8][9]

Materials:

-

Recombinant human EGFR kinase domain

-

This compound (dissolved in DMSO)

-

Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT[8]

-

ATP

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

-

Add 1 µl of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[8]

-

Add 2 µl of recombinant EGFR enzyme to each well.[8]

-

Incubate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (containing Poly (Glu, Tyr) and ATP at their final desired concentrations).[8]

-

Incubate the reaction at room temperature for 60 minutes.[8]

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Cellular Assay for EGFR Autophosphorylation

This protocol describes a method to measure the effect of this compound on EGFR autophosphorylation in a cellular context.[10]

Materials:

-

A431 cells (or other cell line with high EGFR expression)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

Human Epidermal Growth Factor (EGF)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed A431 cells in 12-well plates and grow to ~90% confluency.[10]

-

Serum-starve the cells by incubating in low-serum (0.1% FBS) media for 16-18 hours.[10]

-

Treat the cells with various concentrations of this compound (or DMSO as a control) for 1 hour.[10]

-

Stimulate the cells with 50 ng/ml EGF for 15 minutes to induce EGFR autophosphorylation.[10]

-

Wash the cells with cold PBS and lyse them using Lysis Buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with anti-phospho-EGFR (Tyr1068) antibody overnight.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total-EGFR antibody as a loading control.

-

Quantify the band intensities to determine the effect of this compound on EGFR phosphorylation.

Visualizing the Role of this compound

The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for testing this compound.

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound efficacy.

Conclusion

This compound is a valuable chemical probe for investigating the intricacies of EGFR signaling. Its potency and selectivity make it a suitable tool for both in vitro and cellular studies aimed at understanding the roles of EGFR in normal physiology and in disease states. The protocols and diagrams provided in this guide are intended to facilitate the effective use of this compound in a research setting, ultimately contributing to a deeper understanding of EGFR biology and the development of novel therapeutic strategies.

References

- 1. clinpgx.org [clinpgx.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. mdpi.com [mdpi.com]

- 4. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. promega.com.cn [promega.com.cn]

- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

Tyrphostin AG30: A Technical Guide to its Role in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] As a member of the tyrphostin family of compounds, it is a valuable tool for investigating the intricate signaling pathways regulated by EGFR. Dysregulation of EGFR signaling is a hallmark of numerous cancers, making targeted inhibitors like this compound crucial for both basic research and therapeutic development. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on downstream signaling, and detailed protocols for its experimental application.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the intracellular tyrosine kinase domain of EGFR. This competitive inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. The selectivity of this compound for EGFR over other tyrosine kinases makes it a specific probe for studying EGFR-mediated cellular processes.

Effects on Signal Transduction

The inhibition of EGFR autophosphorylation by this compound leads to the suppression of multiple downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. One of the key pathways affected is the JAK/STAT pathway, where this compound has been shown to inhibit the activation of STAT5.[1][3]

EGFR Signaling Pathway and the Action of this compound

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of intracellular signals. This compound blocks this initial autophosphorylation step, thereby preventing the activation of these downstream pathways.

A more detailed view of the downstream pathways affected by EGFR includes the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. By inhibiting the initial EGFR phosphorylation, this compound effectively dampens the signals transmitted through these critical cellular proliferation and survival pathways.

Quantitative Data

| Tyrphostin | Target Kinase | IC50 |

| Tyrphostin AG1478 | EGFR (ErbB1) | ~3 nM |

| Tyrphostin AG528 | EGFR | 4.9 µM |

| Tyrphostin AG528 | ErbB2/HER2 | 2.1 µM |

Table 1: Comparative IC50 values of other Tyrphostin compounds.[2][5]

Experimental Protocols

Western Blot Analysis of EGFR Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in cultured cells.

Materials:

-

Cell culture medium, serum-free medium

-

This compound (dissolved in DMSO)

-

Epidermal Growth Factor (EGF)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total-EGFR antibody as a loading control.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro Kinase Assay

This protocol can be adapted to measure the direct inhibitory effect of this compound on EGFR kinase activity.

Materials:

-

Recombinant human EGFR protein

-

This compound

-

Kinase assay buffer

-

ATP (can be radiolabeled [γ-³²P]ATP or used in a non-radioactive format)

-

Tyrosine-containing peptide substrate

-

Method for detecting substrate phosphorylation (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant EGFR, and the peptide substrate.

-

Add various concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction.

-

Detect and quantify the level of substrate phosphorylation.

-

Determine the IC50 value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.

Conclusion

This compound is a valuable chemical tool for dissecting the complexities of EGFR-mediated signal transduction. Its selectivity and potent inhibitory activity make it suitable for a wide range of in vitro and cell-based assays. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of EGFR signaling in health and disease.

References

Tyrphostin AG30 and its Impact on STAT5 Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism: Inhibition of Upstream Tyrosine Kinases

Tyrphostin AG30 is recognized as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] Its inhibitory action on STAT5 activation is a downstream consequence of its effect on upstream signaling cascades. In the context of primary erythroblasts, this compound has been shown to inhibit the activation of STAT5 that is induced by the c-ErbB receptor tyrosine kinase.[4][5]

The canonical activation of STAT5 involves its phosphorylation by Janus kinases (JAKs), which are themselves activated by cytokine or growth factor receptors.[6][7] Therefore, by inhibiting the tyrosine kinase activity of receptors like EGFR (c-ErbB), this compound effectively blocks the initial signal required for JAK activation and subsequent STAT5 phosphorylation.

Quantitative Data on Tyrphostin-Mediated Inhibition

As of the latest literature review, specific IC50 values for the direct inhibition of STAT5 phosphorylation by this compound have not been published. However, data from the closely related compound, Tyrphostin AG490, which is a known JAK2 and JAK3 inhibitor, provides valuable insight into the potential potency of this class of compounds against the STAT5 pathway.

| Compound | Target Pathway | Cell Type | Assay | IC50 | Reference |

| Tyrphostin AG490 | IL-2-mediated proliferation (JAK3/STAT5 dependent) | Human T-cells | Proliferation Assay | 25 µM | [8] |

| Tyrphostin AG490 | JAK2 Kinase Activity | Myeloma Cells | Kinase Assay | [9] |

Disclaimer: The data for Tyrphostin AG490 is provided for illustrative purposes due to the lack of specific quantitative data for this compound's effect on STAT5 activation. While structurally and functionally related, the potency of AG30 may differ.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

STAT5 Signaling Pathway and Point of Inhibition

Caption: Canonical STAT5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing STAT5 Inhibition

Caption: A typical experimental workflow to quantify the effect of this compound on STAT5 phosphorylation.

Experimental Protocols

The following is a generalized protocol for assessing the inhibitory effect of this compound on STAT5 phosphorylation in a relevant cell line, such as primary erythroid progenitors.

Cell Culture and Preparation

-

Cell Line: Primary murine fetal liver-derived erythroid progenitor cells.

-

Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 15% fetal bovine serum (FBS), 1% bovine serum albumin (BSA), 10 µg/mL insulin, 200 µg/mL transferrin, 10⁻⁴ M β-mercaptoethanol, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 ng/mL murine stem cell factor (SCF), and 2 U/mL human recombinant erythropoietin (EPO).

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Starvation: Prior to stimulation, cells should be washed and incubated in cytokine-free medium for 4-6 hours to reduce basal STAT5 phosphorylation.

This compound Treatment and Cellular Stimulation

-

Compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations.

-

Treatment: Pre-incubate the starved cells with varying concentrations of this compound (or a DMSO vehicle control) for 1-2 hours.

-

Stimulation: Add a stimulating ligand, such as EPO (e.g., 10 U/mL), to the cell cultures and incubate for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.

Protein Extraction and Quantification

-

Cell Lysis: Place the cell culture plates on ice, aspirate the medium, and wash the cells with ice-cold phosphate-buffered saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant containing the soluble protein.

-

Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

Western Blot Analysis

-

Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 8-10%).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (e.g., anti-pSTAT5, Tyr694) overnight at 4°C.

-

Washing: Wash the membrane multiple times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and reprobed with an antibody against total STAT5 and a loading control protein (e.g., β-actin or GAPDH).

Data Analysis

-

Densitometry: Quantify the intensity of the protein bands from the Western blot images using densitometry software.

-

Normalization: Normalize the pSTAT5 signal to the total STAT5 signal and/or the loading control signal for each sample.

-

Inhibition Calculation: Calculate the percentage of inhibition of STAT5 phosphorylation at each concentration of this compound relative to the stimulated vehicle control. If possible, determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound presents a compelling case for the indirect inhibition of STAT5 activation through its primary action on upstream receptor tyrosine kinases like EGFR. While specific quantitative data on its direct impact on STAT5 phosphorylation remains to be fully elucidated, the information available for the broader tyrphostin family, particularly AG490, suggests a potent inhibitory potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic applications of targeting the STAT5 pathway with compounds like this compound. Further studies are warranted to precisely quantify the inhibitory constants of this compound against STAT5 activation in various cellular contexts.

References

- 1. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maintenance of hematopoietic stem cells by tyrosine-unphosphorylated STAT5 and JAK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The transcription factors STAT5A and STAT5B negatively regulate cell proliferation through the activation of Cdkn2b and Cdkn1a expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Selective activation of STAT5 unveils its role in stem cell self-renewal in normal and leukemic hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAT5 as a Key Protein of Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrphostin AG-490 inhibits cytokine-mediated JAK3/STAT5a/b signal transduction and cellular proliferation of antigen-activated human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stat5 activation enables erythropoiesis in the absence of EpoR and Jak2 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostins represent a class of synthetic compounds designed as inhibitors of protein tyrosine kinases (PTKs). These enzymes are critical components of signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of PTK activity is a common hallmark of various cancers, making them a prime target for therapeutic intervention. Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1][2] Overexpression or mutation of EGFR is prevalent in numerous malignancies, leading to uncontrolled cell proliferation and tumor growth. This guide provides an in-depth overview of the primary research applications of this compound in cancer studies, focusing on its mechanism of action, effects on cancer cells, and the experimental protocols used for its evaluation.

Core Mechanism of Action: EGFR Inhibition

This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of EGFR.[3] By occupying the ATP-binding pocket, it prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. Research has shown that this compound selectively inhibits the self-renewal induction by c-ErbB and can block the activation of Signal Transducer and Activator of Transcription 5 (STAT5) in primary erythroblasts.[1][2] The inhibition of EGFR phosphorylation effectively halts the signal transduction relay, leading to various anti-cancer effects.

The following diagram illustrates the simplified signaling pathway inhibited by this compound.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Primary Research Applications in Cancer Studies

The primary application of this compound in cancer research is as a tool to probe the consequences of EGFR inhibition. Its effects are typically studied in cancer cell lines that overexpress EGFR or are dependent on its signaling for survival and proliferation.

Inhibition of Cell Proliferation and Viability

A fundamental application of this compound is in assessing its anti-proliferative effects. By blocking EGFR signaling, it can induce a halt in the cell cycle and reduce cell viability. While specific IC50 values for this compound are not widely reported in publicly accessible literature, studies on structurally and functionally similar tyrphostins that target EGFR provide a strong rationale for its use in these assays. For instance, other EGFR-inhibiting tyrphostins have demonstrated potent growth inhibition in breast cancer, glioblastoma, and other cancer cell lines.[3][4][5]

Induction of Apoptosis

Inhibition of survival signals emanating from EGFR can trigger programmed cell death, or apoptosis. Research on various tyrphostin compounds, such as AG1478 and AG1296, has shown that blocking receptor tyrosine kinases can lead to the induction of apoptosis, often characterized by the activation of caspases and changes in mitochondrial membrane potential.[4][6][7] this compound is used to investigate whether EGFR inhibition alone is sufficient to induce apoptosis in specific cancer contexts.

Cell Cycle Arrest

EGFR signaling is a key driver of the cell cycle, promoting progression through the G1/S checkpoint. Consequently, inhibitors like this compound are studied for their ability to induce cell cycle arrest. Flow cytometric analysis is commonly employed to determine the phase of the cell cycle in which treated cells accumulate. Other tyrphostins have been shown to cause arrest in the G1 phase of the cell cycle.[3]

Quantitative Data on Related Tyrphostins

While specific quantitative data for this compound is limited, the following table summarizes the inhibitory concentrations (IC50) for other relevant tyrphostins that target EGFR or related pathways in various cancer cell lines. This data serves as a valuable reference for designing experiments with this compound.

| Compound | Target(s) | Cancer Cell Line | IC50 Value | Reference |

| Tyrphostin AG1478 | EGFR | Breast Cancer | Varies by cell line | [4] |

| Tyrphostin AG879 | HER2/ErbB2 | HER2-overexpressing cells | ~1 µM | [8] |

| Tyrphostin AG1024 | IGF-1R | MCF-7 (Breast) | Not specified | [9] |

| RG13022 | EGFR | Gastric Cancer | Dose-dependent inhibition | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines (e.g., breast, lung, glioblastoma) known to express EGFR.

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Stock Solution: Prepare a stock solution of this compound (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO).[2] Store at -20°C or -80°C.[1]

-

Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control. The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced toxicity.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

-

Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.[11][12]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[11] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: After treatment with this compound, harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.[13]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[13]

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cells.[14][15] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[13][14]

-

Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early/late apoptotic, necrotic) can be quantified based on their fluorescence signals.[13]

Caption: A generalized workflow for in vitro evaluation of this compound.

Western Blot for Protein Phosphorylation

This technique is used to detect changes in the expression and phosphorylation status of EGFR and its downstream targets.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total EGFR, phosphorylated EGFR (e.g., p-EGFR Y1068), total Akt, p-Akt, total ERK, p-ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[17][18]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[16]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[16] Densitometry can be used to quantify changes in protein levels.

Conclusion

This compound is a valuable research tool for investigating the role of EGFR signaling in cancer. As a potent and selective EGFR tyrosine kinase inhibitor, it allows for the targeted interrogation of this critical oncogenic pathway. Its application in studies of cell proliferation, apoptosis, and cell cycle arrest provides crucial insights into the mechanisms by which cancer cells become dependent on EGFR signaling. While the public domain currently lacks extensive quantitative data specifically for AG30, the established protocols and the data from functionally similar tyrphostins provide a solid foundation for its use in preclinical cancer research and in the broader effort of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 4. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Tyrphostin (AG-879) Decreases AKT Activation Through NGFR Inhibition i" by Olivia M. Buchweitz, Poonam Yadav et al. [digitalcommons.unmc.edu]

- 6. Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Tyrphostin AG 1024 modulates radiosensitivity in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Growth inhibition of gastric cancer cell lines by the tyrphostin RG13022 and its effects on intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchhub.com [researchhub.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Epidermal Growth Factor Receptor Tyrosine Phosphorylation and Signaling Controlled by a Nuclear Receptor Coactivator, Amplified in Breast Cancer 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Targeted Therapy: A Technical Guide to the Discovery and Development of Tyrphostins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostins, a class of synthetic compounds, represent a foundational chapter in the history of targeted cancer therapy. Their development in the late 1980s marked a paradigm shift from cytotoxic chemotherapy to a more rational approach of selectively inhibiting protein tyrosine kinases (PTKs), enzymes frequently dysregulated in cancer and other proliferative diseases. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of tyrphostins. It consolidates quantitative data on their inhibitory efficacy, details key experimental protocols for their evaluation, and visualizes the critical signaling pathways they modulate.

Introduction: The Tyrosine Kinase Revolution

The discovery of protein tyrosine phosphorylation as a key regulatory mechanism in cellular signaling pathways, and the subsequent identification of oncogenic PTKs, opened a new frontier in cancer research. It became evident that the aberrant activity of these enzymes was a driver of malignant transformation, making them prime targets for therapeutic intervention. This realization spurred the rational design of small molecule inhibitors, leading to the birth of tyrphostins.

Initially designed as tyrosine mimics, the first generation of tyrphostins were benzylidenemalononitrile derivatives. These compounds were engineered to compete with the substrate of PTKs, thereby blocking the transfer of phosphate from ATP to tyrosine residues on target proteins. This inhibition of phosphorylation effectively halts the downstream signaling cascades that promote cell proliferation, survival, and migration.

Chemical Diversity and Structure-Activity Relationships

The tyrphostin family has expanded significantly since its inception, now encompassing a diverse range of chemical scaffolds, including quinolines, quinoxalines, and indoles. This chemical diversity has been crucial in developing inhibitors with improved potency and selectivity for specific PTKs.

Structure-activity relationship (SAR) studies have revealed key molecular features that govern the efficacy of tyrphostins. For instance, the presence of hydroxyl groups on the aromatic ring of benzylidenemalononitrile derivatives was found to enhance their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. In contrast, lipophilic groups are often favored for targeting the Platelet-Derived Growth Factor Receptor (PDGFR) kinase.

Quantitative Analysis of Tyrphostin Activity

The potency and selectivity of tyrphostins are typically quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the inhibitor required to reduce the activity of a specific enzyme or cellular process by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values for a selection of representative tyrphostins against various protein tyrosine kinases and in different cancer cell lines.

| Tyrphostin | Target Kinase | IC50 (µM) | Reference |

| AG 18 (Tyrphostin A23) | EGFR | 35 | [1][2][3] |

| PDGFR | 25 | [4][5] | |

| AG 490 (Tyrphostin B42) | JAK2 | ~10 | [6] |

| JAK3 | 20-25 | [7] | |

| EGFR | 0.1 | [6][8] | |

| ErbB2 | 13.5 | [8] | |

| AG 1296 | PDGFR | 0.3 - 0.8 | [2][3][6][9] |

| c-Kit | 1.8 | [2][3] | |

| FGFR | 12.3 | [3] | |

| Tyrphostin A9 | PDGFR | 0.5 | [1] |

| AG 17 (Tyrphostin 9) | EGFR | 460 | [7][10] |

| Tyrphostin | Cell Line | Assay | IC50 (µM) | Reference |

| AG 18 (Tyrphostin A23) | A431 (human epidermoid carcinoma) | EGF-induced proliferation | 15 | [3] |

| AG 490 (Tyrphostin B42) | D10 (T cell line) | IL-2-induced cell proliferation | 25 | [8] |

| AG 17 (Tyrphostin 9) | Human tumor cell lines (panel of 13) | Growth inhibition (tetrazolium dye) | 0.7 - 4.0 | [11] |

Key Experimental Protocols

The evaluation of tyrphostins relies on a suite of well-established in vitro and cell-based assays. The following sections provide detailed methodologies for two fundamental experiments: the in vitro protein tyrosine kinase inhibition assay and the MTT cell proliferation assay.

In Vitro Protein Tyrosine Kinase Inhibition Assay (ELISA-Based)

This non-radioactive assay measures the ability of a tyrphostin to inhibit the phosphorylation of a synthetic substrate by a specific protein tyrosine kinase.

Materials:

-

Recombinant protein tyrosine kinase (e.g., EGFR, PDGFR)

-

Poly(Glu, Tyr) 4:1 or other suitable synthetic substrate

-

ATP solution

-

Tyrphostin compound (dissolved in DMSO)

-

96-well microtiter plates (high-binding)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 N H2SO4)

-

Microplate reader

Procedure:

-

Substrate Coating: Coat the wells of a 96-well microtiter plate with the poly(Glu, Tyr) substrate solution overnight at 4°C.

-

Washing: Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block the wells with blocking buffer for 1 hour at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Kinase Reaction:

-

Prepare a reaction mixture containing the assay buffer, ATP, and the recombinant protein tyrosine kinase.

-

Add the tyrphostin compound at various concentrations to the designated wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Initiate the kinase reaction by adding the kinase-containing reaction mixture to the wells.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Washing: Stop the reaction by washing the wells five times with wash buffer.

-

Antibody Incubation: Add the anti-phosphotyrosine-HRP antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells five times with wash buffer.

-

Detection: Add the TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Add the stop solution to each well to quench the reaction, resulting in a yellow color.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each tyrphostin concentration relative to the vehicle control and determine the IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of a tyrphostin on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Tyrphostin compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the tyrphostin compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a humidified incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each tyrphostin concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

Signaling Pathways

Figure 1: Simplified EGFR Signaling Pathway and Tyrphostin Inhibition.

Figure 2: Simplified PDGFR Signaling Pathway and Tyrphostin Inhibition.

Figure 3: Simplified JAK-STAT Signaling Pathway and Tyrphostin AG490 Inhibition.

Experimental Workflows

Figure 4: Workflow for an In Vitro Kinase Inhibition Assay (ELISA-Based).

Figure 5: Workflow for the MTT Cell Proliferation Assay.

Conclusion and Future Perspectives

The discovery and development of tyrphostins laid the critical groundwork for the field of targeted cancer therapy. While many of the early tyrphostins did not progress to clinical use due to limitations in specificity and bioavailability, the principles established through their study have been instrumental in the design of modern, highly successful tyrosine kinase inhibitors. The methodologies for their evaluation remain standard practice in drug discovery today. As our understanding of the kinome and its role in disease continues to expand, the legacy of tyrphostins serves as a powerful reminder of the potential of rational drug design to revolutionize medicine. The ongoing exploration of novel chemical scaffolds and the application of advanced screening technologies promise to deliver the next generation of targeted therapies, building upon the pioneering work initiated with these remarkable compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. A microtiter-based assay for the detection of protein tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. adooq.com [adooq.com]

- 11. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrphostin AG30: A Targeted Approach to Inhibit c-ErbB-Induced Self-Renewal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The process of cellular self-renewal, essential for tissue homeostasis and development, is often dysregulated in cancer, leading to the uncontrolled proliferation of cancer stem cells. The c-ErbB family of receptor tyrosine kinases plays a crucial role in mediating signaling pathways that govern cell fate decisions, including self-renewal and differentiation.[1] In certain hematological contexts, particularly in avian erythroblasts, the activation of the c-ErbB receptor is a key driver of progenitor cell self-renewal. Tyrphostin AG30, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR or ErbB1), has emerged as a valuable tool for dissecting and potentially targeting this c-ErbB-induced self-renewal process. This technical guide provides a comprehensive overview of this compound's impact on c-ErbB-mediated self-renewal, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The inhibitory effects of this compound on c-ErbB-induced self-renewal and downstream signaling have been quantitatively assessed in primary avian erythroblasts. The following tables summarize the key findings from the seminal study by Wessely et al. (1997), which established the selective action of this compound in this model system.

| Parameter | This compound Concentration | Effect | Reference |

| c-ErbB Dependent Proliferation (IC50) | ~10 µM | Inhibition of self-renewal in primary avian erythroblasts | Wessely et al., 1997 |

| c-Kit Dependent Proliferation (IC50) | >100 µM | Minimal effect, demonstrating selectivity for c-ErbB over c-Kit signaling | Wessely et al., 1997 |

Table 1: Inhibitory Concentration of this compound on Erythroblast Proliferation. This table highlights the selectivity of this compound for c-ErbB-mediated proliferation over c-Kit-mediated proliferation in primary avian erythroblasts.

| Target Protein | This compound Concentration | Effect | Reference |

| Phospho-STAT5 | 10-20 µM | Significant inhibition of c-ErbB-induced STAT5 tyrosine phosphorylation | Wessely et al., 1997 |

| Total STAT5 | Not significantly affected | Demonstrates inhibition of activation, not protein expression | Wessely et al., 1997 |

Table 2: this compound Inhibition of STAT5 Phosphorylation. This table shows the effective concentration range for this compound to block the downstream signaling mediator STAT5 in response to c-ErbB activation.

Signaling Pathways

The self-renewal of avian erythroblasts driven by c-ErbB is critically dependent on the activation of the STAT5 signaling pathway. This compound exerts its inhibitory effect by blocking the tyrosine kinase activity of the c-ErbB receptor, thereby preventing the phosphorylation and subsequent activation of STAT5.

Caption: c-ErbB signaling pathway in avian erythroblast self-renewal and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's impact on c-ErbB-induced self-renewal, based on the procedures described by Wessely et al. (1997).

Avian Erythroblast Progenitor Culture and Self-Renewal Assay (CFU-E Assay)

This protocol describes the culture of primary avian erythroblast progenitors and the assessment of their self-renewal capacity using a colony-forming unit-erythroid (CFU-E) assay.

Caption: Experimental workflow for the Colony-Forming Unit-Erythroid (CFU-E) assay to assess the impact of this compound on c-ErbB-induced self-renewal.

Detailed Steps:

-

Cell Isolation: Isolate bone marrow from the femurs of 19-day-old SPAFAS chicken embryos. Prepare a single-cell suspension by flushing the marrow with Iscove's Modified Dulbecco's Medium (IMDM) and passing it through a syringe.

-

Cell Culture: Plate the cells at a density of 2 x 10^5 cells/ml in a methylcellulose-based medium (e.g., MethoCult™) supplemented with 10% fetal bovine serum, 1% chicken serum, bovine serum albumin, insulin, transferrin, and transforming growth factor-alpha (TGF-α) to stimulate c-ErbB-dependent proliferation.

-

Inhibitor Treatment: Prepare stock solutions of this compound in DMSO. Add the inhibitor to the cultures at final concentrations ranging from 0.1 to 100 µM. Include a DMSO-only control.

-

Incubation: Incubate the culture plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Colony Staining and Counting: After incubation, stain the colonies with a benzidine solution to identify hemoglobin-containing erythroid colonies. Count the number of benzidine-positive colonies (CFU-E) using an inverted microscope.

-

Data Analysis: Express the number of colonies in treated cultures as a percentage of the number of colonies in the DMSO control to determine the dose-dependent inhibition of self-renewal.

Western Blot Analysis of STAT5 Phosphorylation

This protocol details the procedure for assessing the phosphorylation status of STAT5 in primary avian erythroblasts following treatment with this compound.

Caption: Experimental workflow for Western blot analysis of STAT5 phosphorylation in response to this compound treatment.

Detailed Steps:

-

Cell Culture and Treatment: Culture primary avian erythroblasts as described above in the presence of TGF-α to maintain the self-renewing state. Treat the cells with the desired concentrations of this compound or DMSO for a specified duration (e.g., 1-2 hours).

-

Cell Lysis: Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for the phosphorylated form of STAT5 (p-STAT5). Subsequently, strip the membrane and re-probe with an antibody for total STAT5 as a loading control.

-

Detection and Analysis: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry to determine the relative levels of p-STAT5 normalized to total STAT5.

Conclusion

This compound serves as a specific and effective inhibitor of c-ErbB-induced self-renewal in primary avian erythroblasts. Its mechanism of action involves the direct inhibition of the c-ErbB tyrosine kinase, leading to a downstream blockade of STAT5 phosphorylation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in studying and targeting the signaling pathways that drive cancer stem cell self-renewal. The selectivity of this compound for c-ErbB over other receptor tyrosine kinases like c-Kit underscores its utility as a precise molecular probe in dissecting the complexities of hematopoietic progenitor cell regulation.

References

Tyrphostin AG30: A Technical Guide to its Inhibitory Effects on Cell Growth

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival.[1][2] This technical guide provides an in-depth exploration of the inhibitory effects of this compound on cell growth, detailing its mechanism of action, impact on critical signaling pathways, and comprehensive experimental protocols for its study. The document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction

The dysregulation of cellular signaling pathways is a hallmark of cancer. Receptor tyrosine kinases (RTKs), such as EGFR, are frequently overexpressed or mutated in various malignancies, leading to uncontrolled cell growth and proliferation. Tyrphostins are a class of synthetic compounds designed to inhibit the catalytic activity of tyrosine kinases. This compound has emerged as a specific and potent inhibitor of EGFR, making it a valuable tool for cancer research and a potential lead compound for therapeutic development.[1][2] This whitepaper will elucidate the mechanisms by which this compound exerts its anti-proliferative effects.

Data Presentation: Inhibitory Effects of Tyrphostins on Cell Growth

| Tyrphostin | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Tyrphostin-47 | MCF-7 | Breast Cancer | 50-100 | [3] |

| Tyrphostin-47 | MCF-7-5C | Breast Cancer | 50-100 | [3] |

| Tyrphostin | A431 | Epidermoid Carcinoma | 50-100 (partial reversal of EGF-induced growth inhibition) | [4] |

| Tyrphostin | Human Glioma Cells | Glioma | Dose-dependent inhibition | [5] |

Mechanism of Action

This compound primarily functions as a competitive inhibitor of ATP binding to the catalytic domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[6] This inhibition of EGFR signaling is a central mechanism behind its anti-proliferative effects.

Furthermore, studies on related tyrphostins have revealed additional mechanisms contributing to cell growth inhibition:

-

Inhibition of the Cyclin B1/p34cdc2 Complex: A study on a tyrphostin demonstrated a significant reduction in the levels of cyclin B1 and a dramatic decrease in the functional activity of the cyclin B1/p34cdc2 complex, a key regulator of the G2/M transition in the cell cycle.[3] This leads to a delay in the progression of cells through the G1 and S phases.[3]

-

Inhibition of STAT5 Activation: this compound has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5), a downstream effector of various cytokine and growth factor receptors, including EGFR.[1][2]

Key Signaling Pathways Affected by this compound

The inhibitory effects of this compound on cell growth are mediated through the modulation of critical signaling pathways.

EGFR Signaling Pathway

The EGFR signaling cascade plays a pivotal role in regulating cell proliferation, survival, and differentiation. This compound directly targets and inhibits this pathway.

Caption: EGFR Signaling Pathway Inhibition by this compound.

Cell Cycle Regulation

By inhibiting the cyclin B1/p34cdc2 complex, tyrphostins can induce cell cycle arrest, preventing the transition from the G2 to the M phase.

Caption: Inhibition of G2/M Transition by Tyrphostin.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's effects on cell growth.

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability through the colorimetric MTT assay.

Caption: MTT Cell Viability Assay Workflow.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Protein Phosphorylation

This protocol details the detection of changes in protein phosphorylation, such as EGFR and STAT5, upon treatment with this compound.

Caption: Western Blot Workflow for Phosphorylation Analysis.

Methodology:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-STAT5, STAT5) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable research tool for investigating the role of EGFR signaling in cell proliferation and for exploring potential anti-cancer therapeutic strategies. Its potent and selective inhibition of EGFR, coupled with its effects on the cell cycle machinery and STAT5 signaling, underscores its significance in the field of cancer biology. The experimental protocols and pathway diagrams provided in this technical guide offer a comprehensive framework for researchers to further explore the inhibitory effects of this compound and related compounds on cell growth. Further studies are warranted to establish a broader profile of its IC50 values across various cancer cell lines to better understand its therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid uptake of tyrphostin into A431 human epidermoid cells is followed by delayed inhibition of epidermal growth factor (EGF)-stimulated EGF receptor tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of tyrphostin on cell growth and tyrosine kinase activity of epidermal growth factor receptor in human gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies on Tyrphostin AG30 and Tyrosine Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies on Tyrphostin AG30, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document details its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and visual representations of its role in signaling pathways.

Introduction to this compound

Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs).[1] These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many cancers, making them a key target for therapeutic intervention.

This compound is a specific member of the tyrphostin family that demonstrates high selectivity for the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[2][3][4] By competitively inhibiting the ATP binding site of the EGFR kinase domain, this compound effectively blocks the autophosphorylation of the receptor and subsequent downstream signaling cascades.[1] This inhibitory action makes it a valuable tool for studying EGFR-dependent cellular processes and a potential lead compound in the development of anti-cancer therapies.

Mechanism of Action

Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and conformational changes that activate its intracellular tyrosine kinase domain. This leads to the autophosphorylation of specific tyrosine residues within the C-terminal tail of the receptor. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes containing Src homology 2 (SH2) domains, thereby initiating downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways.

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding pocket of the kinase domain, preventing the transfer of the gamma-phosphate from ATP to the tyrosine residues on the receptor. This blockade of autophosphorylation is the primary mechanism by which this compound inhibits EGFR signaling. Consequently, the recruitment and activation of downstream signaling molecules are prevented, leading to the inhibition of cell proliferation and survival in EGFR-dependent cells. Furthermore, studies have shown that this compound can inhibit the activation of STAT5 by c-ErbB in primary erythroblasts.[2][3][4]

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been evaluated against various cell lines and kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Target | Cell Line/Assay Condition | IC50 Value | Reference |

| EGFR Tyrosine Kinase | In vitro kinase assay | 25 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Phosphocellulose paper

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant EGFR kinase, and the peptide substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection).

-

Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-